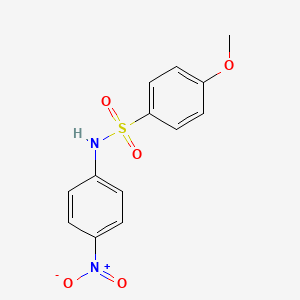

4-methoxy-N-(4-nitrophenyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-(4-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-20-12-6-8-13(9-7-12)21(18,19)14-10-2-4-11(5-3-10)15(16)17/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOGDFMIKZNWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4 Methoxy N 4 Nitrophenyl Benzenesulfonamide

Established Synthetic Pathways to 4-methoxy-N-(4-nitrophenyl)benzenesulfonamide

The foundational methods for constructing the sulfonamide linkage typically involve the reaction of a sulfonyl chloride with an amine or the coupling of an aryl halide with a sulfonamide.

The most traditional and widely practiced method for synthesizing N-arylsulfonamides is the condensation reaction between an arylsulfonyl chloride and an aniline (B41778) derivative. For the target compound, this can be achieved via two equivalent routes: the reaction of 4-methoxybenzenesulfonyl chloride with 4-nitroaniline, or the reaction of 4-nitrobenzenesulfonyl chloride with 4-methoxyaniline (p-anisidine).

A well-documented example involves the synthesis of the isomeric N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide. In this procedure, 4-nitrobenzenesulfonyl chloride is reacted with p-anisidine (B42471) in an aqueous solution of sodium carbonate. mdpi.com The mixture is stirred at room temperature for an extended period, leading to the precipitation of the product, which is then isolated by filtration. mdpi.com This straightforward approach benefits from simple reagents and workup procedures. A similar condensation has been used to produce related structures, such as N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, by reacting 4-methoxybenzenesulfonyl chloride with 4-aminoacetophenone. researchgate.net

Table 1: Sulfonyl Chloride Condensation for Sulfonamide Synthesis

| Sulfonyl Chloride | Amine | Product | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzenesulfonyl chloride | p-Anisidine | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 85.84% | 182–183 | mdpi.com |

| 3-Nitrobenzenesulfonyl chloride | p-Anisidine | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 79.65% | 133–134 | mdpi.com |

| 2-Nitrobenzenesulfonyl chloride | p-Anisidine | N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 17.83% | 85–86 | mdpi.com |

| 4-Methoxybenzenesulfonyl chloride | 4-Aminoacetophenone | N-(4-acetylphenyl)-4-methoxybenzenesulfonamide | Not Reported | Not Reported | researchgate.net |

Beyond direct condensation, modern cross-coupling reactions provide powerful alternatives for forming the crucial N-S bond. These methods often offer broader substrate scope and milder reaction conditions.

Ullmann Condensation: The copper-promoted Ullmann condensation is a classic method for forming C-N bonds. wikipedia.org This reaction typically involves coupling an aryl halide with an amine, alcohol, or thiol. wikipedia.org In the context of sulfonamide synthesis, it can be adapted to couple an aryl halide with a sulfonamide. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and polar solvents. wikipedia.org However, modern iterations have improved the methodology with the use of soluble copper catalysts supported by ligands. wikipedia.org

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for C-N bond formation. libretexts.org This reaction couples amines with aryl halides or triflates and is known for its high efficiency and functional group tolerance. libretexts.orgthieme-connect.com The synthesis of sulfonamides can be achieved using this method, providing a versatile alternative to classical procedures. thieme-connect.comresearchgate.net The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-arylated product. libretexts.org

Development of Novel Synthetic Protocols

Recent research has focused on developing more sustainable and efficient synthetic methods, emphasizing green chemistry principles and the use of advanced catalytic systems.

Green chemistry aims to reduce the environmental impact of chemical processes. Several strategies have been applied to sulfonamide synthesis.

Aqueous Synthesis: Performing reactions in water instead of organic solvents is a key green chemistry principle. A facile and environmentally benign synthesis of sulfonamides has been developed that proceeds in aqueous media under dynamic pH control. rsc.org This method uses equimolar amounts of the amine and sulfonyl chloride and avoids the use of organic bases, with product isolation achieved simply by filtration after acidification. rsc.org

Mechanochemistry: A solvent-free mechanochemical approach using a ball mill has been demonstrated for sulfonamide synthesis. rsc.org This one-pot, two-step procedure involves the tandem oxidation-chlorination of disulfides to form sulfonyl chloride intermediates in situ, followed by amination. rsc.org This method is cost-effective and utilizes environmentally friendly reagents like solid sodium hypochlorite. rsc.org

One-Pot Procedures: "Telescoped" or one-pot syntheses, where multiple reaction steps are performed sequentially in the same vessel, minimize waste and save time by eliminating the need to isolate and purify intermediates. researchgate.netnih.gov One-pot methods have been developed to convert aromatic acids directly into sulfonamides via an intermediate sulfonyl chloride, merging traditional amide coupling partners in a novel way. nih.govacs.org

Catalysis offers a route to milder reaction conditions, higher efficiency, and novel reaction pathways.

Iron and Palladium Catalysis with Nitroarenes: Innovative catalytic methods have been developed that utilize nitroarenes directly as the nitrogen source for N-arylsulfonamide synthesis. One such process uses an FeCl2 catalyst with NaHSO3 as a reductant to couple nitroarenes with sodium arylsulfinates under mild conditions. organic-chemistry.orgnih.govacs.org A similar one-step reductive coupling has been achieved using an inexpensive Pd/C catalyst, where the sodium arylsulfinate also serves as the reductant. rsc.org These methods are highly significant as they bypass the need for aniline intermediates, which can be genotoxic, and start from readily available and stable nitroarenes. organic-chemistry.org

Nickel and Palladium Cross-Coupling: Various transition metal catalysts have been employed to facilitate C-N bond formation. Nickel(0) catalysts have been reported for the efficient conversion of arylsulfonamides to diarylsulfonamides. mdpi.com Additionally, nickel(II) has been used in the photochemical synthesis of arylsulfonamides. mdpi.com Palladium catalysts are also widely used, not just in Buchwald-Hartwig reactions but also in tandem processes for synthesizing more complex molecules derived from sulfonamides. mdpi.com

Design and Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues is crucial for studying structure-property relationships. The core structure of this compound can be systematically modified by altering the substituents on either aromatic ring. This is typically achieved by choosing appropriately substituted starting materials for the condensation reaction.

Isomeric Analogues: The effect of the nitro group's position has been studied through the synthesis of all three positional isomers: N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, and the para-isomer, N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide. mdpi.com These compounds were all prepared via the standard condensation of p-anisidine with the corresponding 2-, 3-, or 4-nitrobenzenesulfonyl chloride. mdpi.com The study revealed that the position of the nitro group significantly affects the yield and the solid-state interactions of the molecules. mdpi.com

Derivatives with Varied Aniline Substituents: Analogues can be created by replacing the nitro group on the aniline ring with other functional groups. For instance, 4-methoxybenzenesulfonamide (B72560) derivatives have been synthesized using aniline partners bearing methyl, fluoro, and acetyl groups. researchgate.netresearchgate.netnih.gov The synthesis of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide was accomplished through the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylaniline and 4-fluoroaniline, respectively. nih.gov

Table 2: Synthesis of Selected Analogues and Derivatives

| Product Name | Synthetic Modification | Yield | Reference |

|---|---|---|---|

| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | Used 2-nitrobenzenesulfonyl chloride | 17.83% | mdpi.com |

| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | Used 3-nitrobenzenesulfonyl chloride | 79.65% | mdpi.com |

| 4-methoxy-N-(4-methylphenyl)benzenesulfonamide | Used 4-methylaniline | Not Reported | nih.gov |

| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | Used 4-fluoroaniline | Not Reported | nih.gov |

| N-(4-acetylphenyl)-4-methoxybenzenesulfonamide | Used 4-aminoacetophenone | Not Reported | researchgate.net |

Structural Modifications and Substituent Effects

The core structure of this compound offers multiple sites for structural modification to explore structure-activity relationships (SAR). Modifications can be introduced on either the benzenesulfonamide (B165840) ring or the N-phenyl ring. The electronic and steric properties of substituents can significantly influence the molecule's conformation, crystal packing, and potential biological activity.

The table below summarizes crystallographic data for related sulfonamide structures, illustrating the impact of substituent changes on key molecular geometry parameters.

Table 1: Comparison of Dihedral Angles in Substituted N-Arylbenzenesulfonamides

| Compound | Substituent on Benzenesulfonamide Ring | Substituent on N-Aryl Ring | Dihedral Angle Between Rings (°) | Reference |

|---|---|---|---|---|

| A | 4-Nitro | 4-Methoxy | 30.51 | mdpi.com |

| B | 3-Nitro | 4-Methoxy | 41.05 | mdpi.com |

| C | 2-Nitro | 4-Methoxy | 41.06 | mdpi.com |

| D | 4-Methoxy | 4-Fluoro | 44.26 | researchgate.net |

Library Synthesis and High-Throughput Screening Preparations

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, making derivatives of this compound attractive candidates for library synthesis and high-throughput screening (HTS) campaigns. nih.gov Library synthesis aims to rapidly generate a large number of structurally related analogs for screening to identify compounds with desired biological activities.

For the this compound scaffold, a combinatorial approach is typically employed. The synthesis generally involves the reaction of a sulfonyl chloride with an amine. To create a library, a diverse set of substituted benzenesulfonyl chlorides can be reacted with a range of substituted anilines in a parallel fashion.

Key synthetic strategies for library generation include:

Parallel Synthesis: Utilizing multi-well plates, an array of sulfonyl chlorides (R¹-SO₂Cl) can be reacted with an array of anilines (R²-NH₂) to produce a grid of unique sulfonamide products (R¹-SO₂-NH-R²). For the target scaffold, this would involve reacting various substituted 4-methoxybenzenesulfonyl chlorides with different nitrophenylanilines, or reacting 4-methoxybenzenesulfonyl chloride with a diverse set of anilines.

Solid-Phase Synthesis: One of the reactants (either the sulfonyl chloride or the amine) can be attached to a solid support (resin). This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. The final products are then cleaved from the support for screening.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction between sulfonyl chlorides and anilines, drastically reducing the time required to synthesize a library of compounds. researchgate.net

Once a library of analogs based on the this compound structure is synthesized, it must be prepared for HTS. nih.gov This involves several critical steps:

Compound Management: Each compound is accurately weighed and dissolved, typically in dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

Plating: The stock solutions are robotically plated into standardized microtiter plates (e.g., 96-well or 384-well formats) at specific concentrations required for the biological assays.

Quality Control: A subset of the library is often analyzed using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) to confirm the identity, purity, and concentration of the compounds before screening.

The table below outlines a general scheme for the parallel synthesis of a hypothetical library around the core scaffold.

Table 2: General Scheme for Parallel Library Synthesis

| Reaction Step | Reagent A (Array 1) | Reagent B (Array 2) | General Product Structure |

|---|---|---|---|

| Sulfonamide Formation | Substituted 4-methoxybenzenesulfonyl chlorides | Substituted 4-nitroanilines | Substituted 4-methoxy-N-(substituted-4-nitrophenyl)benzenesulfonamide |

| Sulfonamide Formation | 4-methoxybenzenesulfonyl chloride | Array of diverse anilines | 4-methoxy-N-(diverse aryl)benzenesulfonamide |

This systematic approach allows for the efficient exploration of the chemical space around this compound, facilitating the discovery of novel compounds with potentially valuable biological properties. dovepress.com

Molecular and Electronic Structure Investigations of 4 Methoxy N 4 Nitrophenyl Benzenesulfonamide

Theoretical and Computational Studies of Molecular Geometry

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For sulfonamides, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost nih.gov. These calculations are employed to optimize the molecular geometry, determining the most stable conformation by finding the lowest energy structure.

Key geometric parameters, including bond lengths, bond angles, and dihedral angles, are calculated and often compared with experimental data from X-ray crystallography to validate the theoretical model nih.gov. A critical parameter in the conformational analysis of 4-methoxy-N-(4-nitrophenyl)benzenesulfonamide is the C-S-N-C torsion angle, which dictates the relative orientation of the two phenyl rings mdpi.comresearchgate.net. Experimental studies on the isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide reveal significant differences in this torsion angle, leading to distinct spatial arrangements of the phenyl rings mdpi.comresearchgate.net. DFT calculations help elucidate the energetic landscape of these rotations and identify the preferred conformation in the gaseous phase, which can then be compared to its solid-state structure.

| Parameter | Value |

|---|---|

| S–C Bond Length (Å) | 1.766 (avg) |

| S–N Bond Length (Å) | 1.633 (avg) |

| C1–S1–N1 Angle (°) | < 107.4 |

| C1–S1–N1–C7 Torsion Angle (°) | -58.6 |

| Angle Between Aromatic Rings (°) | 30.51 |

Ab Initio Methods in Structural Elucidation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, represent another tier of computational analysis for structural elucidation. Methods like Hartree-Fock (HF) provide a fundamental understanding of the electronic structure, although they often require corrections for electron correlation to achieve higher accuracy.

These methods are instrumental in providing a benchmark for DFT results and can be used to refine the geometric parameters of this compound. By calculating the molecular energy for various conformations, ab initio techniques can map the potential energy surface, identifying stable isomers and the energy barriers between them. This information is crucial for understanding the molecule's dynamic behavior and conformational flexibility.

Electronic Properties and Reactivity Predictions

The arrangement of electrons within a molecule dictates its reactivity. Computational chemistry offers powerful tools to visualize and quantify these electronic properties, allowing for predictions of how this compound will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. The HOMO, acting as an electron donor, is associated with nucleophilic reactivity, while the LUMO, an electron acceptor, is linked to electrophilic reactivity nih.gov.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6 to -8 | Electron-donating ability (nucleophilicity) |

| ELUMO | -1 to -3 | Electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | ~4 to 5 | Chemical reactivity and kinetic stability |

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential Surface (ESP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It illustrates the electrostatic potential on the electron density surface, typically using a color scale. Regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an ESP map would reveal distinct regions of charge concentration. The highly electronegative oxygen atoms of the sulfonyl (SO2) and nitro (NO2) groups would create intense red areas, indicating them as primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, the hydrogen atom attached to the sulfonamide nitrogen (N-H) would be electron-deficient, appearing as a blue region, highlighting its role as a hydrogen-bond donor. This detailed charge mapping is invaluable for predicting non-covalent interactions and the molecule's binding behavior.

Intermolecular Interactions and Crystal Packing Motifs

The way individual molecules of this compound arrange themselves in the solid state is governed by a network of intermolecular forces. These interactions determine the crystal structure and influence the compound's physical properties.

Experimental analysis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide reveals that the dominant intermolecular force is the N–H⋯O hydrogen bond mdpi.com. In the crystal lattice, the hydrogen atom of the sulfonamide group (N-H) acts as a hydrogen-bond donor, while an oxygen atom from the sulfonamide group of an adjacent molecule serves as the acceptor mdpi.com. This specific interaction is a recurring motif in the crystal structures of many sulfonamides nih.govresearchgate.net.

| Interaction Type | Description | Resulting Motif |

|---|---|---|

| Hydrogen Bonding | N–H···O (Sulfonamide-Sulfonamide) | Primary linking force |

| Crystal Packing | Molecules linked via H-bonds | Infinite three-dimensional network |

Hydrogen Bonding Networks

The crystal structure of this compound is characterized by a robust three-dimensional network established through various hydrogen bonding interactions. The primary hydrogen bond is the classical N–H···O interaction involving the sulfonamide group. Specifically, the sulfonamide hydrogen (N1–H1) acts as a donor to a sulfonyl oxygen (O2) of an adjacent molecule. This interaction leads to the formation of C(4) chains that propagate along the a-axis of the crystal lattice. mdpi.com

These primary chains are further interconnected by weaker C–H···O hydrogen bonds. These interactions create R²₂ (10) ring motifs. One such interaction occurs between a carbon atom on the nitrobenzene (B124822) ring (C5) and a sulfonamide oxygen atom (O1). Another C–H···O interaction involves a carbon atom on the same ring (C2) and an oxygen atom of the nitro group (O4). Together, these hydrogen bonds extend the structure into a comprehensive three-dimensional network. mdpi.com

| Donor | Acceptor | Interaction Type | Geometry |

| N1–H1 | O2 | N–H···O | C(4) chains |

| C5–H5 | O1 | C–H···O | R²₂ (10) rings |

| C2–H2 | O4 | C–H···O | R²₂ (10) rings |

Aromatic Stacking and Other Non-Covalent Interactions

A detailed analysis of the crystal packing of this compound reveals a notable absence of significant π–π stacking interactions between the aromatic rings. Hirshfeld surface analysis indicates that C···C contacts, which are indicative of π-stacking, are nonexistent (0%). This suggests that the molecular arrangement is not conducive to the close, parallel alignment required for effective aromatic stacking. mdpi.com

However, other non-covalent interactions are present and contribute to the stability of the crystal structure. A notable interaction is a short S=O···N contact between a sulfonyl oxygen atom and the nitrogen atom of the nitro group on a neighboring molecule. mdpi.com The distance of this contact is 2.991 (4) Å, which is shorter than the sum of the van der Waals radii of oxygen and nitrogen, indicating a significant interaction. mdpi.com This type of interaction, along with the extensive hydrogen bonding network, are the dominant forces in the supramolecular assembly of this compound. mdpi.com

| Interaction Type | Atoms Involved | Distance (Å) | Significance |

| S=O···N(nitro) | O···N | 2.991 (4) | Shorter than the sum of van der Waals radii, indicating a notable stabilizing interaction. |

Structure Activity Relationship Sar Studies of 4 Methoxy N 4 Nitrophenyl Benzenesulfonamide and Its Analogues

Elucidating Key Pharmacophoric Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For N-phenylbenzenesulfonamide derivatives, the key pharmacophoric features generally include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

In the case of 4-methoxy-N-(4-nitrophenyl)benzenesulfonamide, the sulfonamide moiety (-SO₂NH-) is a critical pharmacophoric element. The NH group can act as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. These interactions are often vital for binding to the active site of target enzymes or receptors.

The two aromatic rings also play a significant role. They can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues within a biological target. The 4-methoxy group on one phenyl ring and the 4-nitro group on the other are key substituents that influence the electronic properties and binding interactions of the entire molecule. The methoxy (B1213986) group is an electron-donating group, while the nitro group is a strong electron-withdrawing group, creating a distinct electronic profile across the molecule that can be crucial for its biological function.

A general pharmacophore model for related N-phenylbenzenesulfonamide inhibitors often includes:

An aromatic ring system.

A hydrogen bond donor site (typically the sulfonamide N-H).

One or more hydrogen bond acceptor sites (the sulfonyl oxygens).

Specific hydrophobic or electronic features contributed by substituents on the aromatic rings.

Impact of Substituent Variations on Biological Response Profiles

The biological activity of this compound analogues can be significantly altered by modifying the substituents on the aromatic rings, their positions, and their physicochemical properties.

Positional Isomerism and Functional Group Effects

The relative positions of the methoxy and nitro groups on the phenyl rings are critical determinants of biological activity. A study by Hamaker and colleagues in 2022 explored the synthesis and crystal structures of the three positional isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. mdpi.com Although this study focused on structural analysis rather than biological activity, it highlights the profound impact of isomerism on the three-dimensional shape and intermolecular interactions of these molecules.

The nature of the functional groups themselves is also paramount. The electron-withdrawing nitro group can be crucial for activity in some contexts, potentially by forming specific interactions or by influencing the acidity of the sulfonamide N-H. Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methyl) would be expected to modulate the biological response. Similarly, alterations to the methoxy group, such as changing it to a hydroxyl or a larger alkoxy group, would impact polarity, hydrogen bonding potential, and steric bulk.

The following table illustrates how hypothetical variations in functional groups could influence biological activity, based on general principles of medicinal chemistry.

| Compound ID | R1 (on benzenesulfonamide (B165840) ring) | R2 (on N-phenyl ring) | Expected Impact on a Hypothetical Biological Activity |

| 1 | 4-NO₂ | 4-OCH₃ | Parent Compound |

| 2 | 3-NO₂ | 4-OCH₃ | Altered geometry due to meta-substitution may increase or decrease binding affinity. |

| 3 | 2-NO₂ | 4-OCH₃ | Ortho-substitution could introduce steric hindrance, potentially reducing activity. |

| 4 | 4-CN | 4-OCH₃ | Cyano group is also electron-withdrawing but has different steric and electronic properties than nitro, which could alter activity. |

| 5 | 4-NH₂ | 4-OCH₃ | Amino group is electron-donating, which would significantly change the electronic properties and potentially the binding mode. |

| 6 | 4-NO₂ | 4-OH | Hydroxyl group can act as a hydrogen bond donor and acceptor, possibly introducing new binding interactions. |

| 7 | 4-NO₂ | 4-CH₃ | Methyl group increases lipophilicity and provides a smaller steric profile than methoxy. |

Lipophilicity and Steric Considerations

Steric factors also play a critical role. The size and shape of substituents can influence how well a molecule fits into its binding site. Bulky substituents in unfavorable positions can cause steric clashes, leading to a loss of activity. Conversely, in some cases, a larger group might be necessary to fill a specific hydrophobic pocket and enhance binding affinity. For example, the introduction of small, electron-donating groups on benzenesulfonamide derivatives has been shown in some quantitative structure-activity relationship (QSAR) studies to increase in vitro antibacterial activity, suggesting that both electronic and steric properties are important. nih.gov

The table below provides hypothetical examples of how lipophilicity and steric bulk could be varied and the potential consequences for biological activity.

| Compound ID | R1 (on benzenesulfonamide ring) | R2 (on N-phenyl ring) | Change in Lipophilicity (relative to parent) | Change in Steric Bulk (relative to parent) | Potential Impact on Activity |

| 1 | 4-NO₂ | 4-OCH₃ | Baseline | Baseline | Parent Compound |

| 8 | 4-NO₂ | 4-OC₂H₅ | Increased | Increased | May enhance binding in a larger hydrophobic pocket. |

| 9 | 4-NO₂ | 4-H | Decreased | Decreased | Loss of methoxy group could result in loss of key interactions. |

| 10 | 4-Cl | 4-OCH₃ | Similar | Similar | Chloro group has different electronic and hydrophobic character than nitro. |

| 11 | 4-Br | 4-OCH₃ | Increased | Increased | Bromo group is larger and more lipophilic than nitro. |

| 12 | 4-NO₂ | 3,4-(OCH₃)₂ | Increased | Increased | Additional methoxy group increases bulk and polarity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel compounds and guide further drug design efforts.

Development of Predictive Models

The development of a QSAR model for this compound and its analogues would involve several key steps. First, a dataset of structurally related compounds with their corresponding biological activities (e.g., IC₅₀ values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as:

Electronic descriptors: (e.g., Hammett constants, partial charges) which would be influenced by the nitro and methoxy groups.

Steric descriptors: (e.g., molar refractivity, van der Waals volume) which would reflect the size and shape of different substituents.

Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. For instance, a hypothetical QSAR equation might look like:

log(1/IC₅₀) = a(logP) - b(Steric_Parameter) + c*(Electronic_Parameter) + d

where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such an equation would quantitatively describe the influence of lipophilicity, steric bulk, and electronic effects on the biological activity of the compounds.

Validation and Application of QSAR Equations

A crucial step in QSAR modeling is the validation of the developed model to ensure its predictive power. This is typically done using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), assess the robustness of the model. External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model development. The predictive ability of the model is then evaluated by comparing the predicted activities with the experimentally determined values (r²_pred).

Once a statistically robust and predictive QSAR model is established, it can be applied in several ways:

Predicting the activity of new compounds: The model can be used to predict the biological activity of designed but not yet synthesized analogues, helping to prioritize which compounds to synthesize and test.

Mechanistic insights: The descriptors included in the QSAR equation can provide insights into the molecular properties that are most important for the desired biological activity, thus informing the design of more potent compounds.

Virtual screening: A validated QSAR model can be used to screen large virtual libraries of compounds to identify potential new hits with the desired activity profile.

While a specific QSAR model for this compound analogues is not available in the cited literature, QSAR studies on other classes of benzenesulfonamides have successfully demonstrated the utility of this approach in identifying key structural features for antibacterial and other activities. nih.gov

Investigation of Biological Target Interactions and Mechanistic Pathways

Enzyme Inhibition Studies and Kinetic Characterization

There is currently no published research detailing the enzyme inhibition profile or kinetic characterization of 4-methoxy-N-(4-nitrophenyl)benzenesulfonamide. While the benzenesulfonamide (B165840) scaffold is a well-known pharmacophore, particularly for inhibitors of certain enzyme classes, specific data for this molecule is absent from the scientific literature.

Carbonic Anhydrase Inhibition Potential

No studies were found that have evaluated the inhibitory activity of this compound against any of the carbonic anhydrase isoforms. Consequently, there is no data available on its potential potency or selectivity as a carbonic anhydrase inhibitor.

Inhibition Kinetics and Binding Affinity Determination

As there are no studies on the enzyme inhibitory effects of this compound, no data is available regarding its inhibition kinetics (e.g., mechanism of inhibition) or binding affinity (e.g., Kᵢ, Kₑ, or IC₅₀ values) for any enzyme target.

Receptor Binding Profiling

Information regarding the interaction of this compound with any biological receptors is not available in the current body of scientific literature.

Ligand-Receptor Interactions and Selectivity

There are no published studies that have investigated the binding of this compound to any specific receptors. As a result, its ligand-receptor interactions and selectivity profile are unknown.

Molecular Docking and Simulation Studies of Binding Modes

No molecular docking or simulation studies for this compound have been reported in the literature. Such computational analyses, which could predict potential binding modes and affinities with biological targets, have not been performed or published for this compound.

A comprehensive literature search for scientific data concerning the biological activities of This compound has been conducted. The investigation was aimed at gathering detailed research findings to construct an article focusing on its interactions with biological targets and its mechanistic pathways, as per the specified outline.

Despite a thorough and multi-faceted search strategy, no published studies, databases, or other scientific resources were identified that contain information on the effects of "this compound" on cellular pathways, its antimicrobial efficacy, or its mechanisms of action.

Specifically, there is a lack of available data for the following sections and subsections that were requested:

Antimicrobial Efficacy and Mechanisms of Action

Elucidation of Cellular Targets in Microorganisms

Due to the absence of any research findings on this specific compound within the public domain of scientific literature, it is not possible to generate the requested article with scientifically accurate and verifiable information. The strict adherence to the provided outline and the focus solely on "this compound" cannot be fulfilled without available research data.

Therefore, the requested article cannot be generated at this time. Should scientific research on the biological activities of "this compound" become available in the future, this request can be revisited.

Anticancer Potential and Molecular Mechanisms in In Vitro Models

The exploration of sulfonamide derivatives as anticancer agents has revealed their capacity to interfere with various cellular processes essential for tumor growth and survival. nih.gov While comprehensive data specifically for this compound is not extensively detailed in publicly available research, the broader class of benzenesulfonamides has been shown to exhibit significant anticancer effects through several key mechanisms.

Cytotoxicity in Cancer Cell Lines

Table 1: Representative Cytotoxicity of Benzenesulfonamide Derivatives in Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazol-4-one-benzenesulfonamides | MDA-MB-231 | 3.58 | nih.gov |

| Thiazol-4-one-benzenesulfonamides | MCF-7 | 4.58 | nih.gov |

| Benzenesulfonamide-bearing imidazoles | IGR39 | 27.8 | mdpi.com |

| Benzenesulfonamide-bearing imidazoles | MDA-MB-231 | 20.5 | mdpi.com |

Note: This table presents data for related benzenesulfonamide derivatives to illustrate the potential cytotoxic activity of this compound class, as specific data for this compound is not available.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism by which anticancer agents exert their effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. Studies on related benzenesulfonamide compounds have shown that they can block cell cycle progression, often in the G2/M phase, leading to disruption of the cytoskeleton and subsequent apoptosis. nih.gov For example, the synthetic organosulfur compound p-methoxyphenyl p-toluenesulfonate has been shown to induce apoptosis in human breast cancer cells. nih.gov Furthermore, other structurally related compounds have been found to induce apoptosis through the activation of caspases and modulation of apoptosis-related genes. nih.govnih.gov It is plausible that this compound may share these mechanisms of action.

Antiproliferative Mechanisms

The antiproliferative activity of benzenesulfonamide derivatives is often linked to the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases (CAs). nih.gov Specifically, the tumor-associated isoforms CA IX and XII are key targets for many sulfonamide-based anticancer drugs. nih.govnih.gov Inhibition of these enzymes can disrupt the pH balance in the tumor microenvironment, leading to reduced tumor growth and survival. nih.gov While the direct inhibitory activity of this compound on specific CA isoforms is not documented, its structural similarity to known CA inhibitors suggests this as a potential antiproliferative mechanism.

Anti-inflammatory Properties and Immunomodulatory Effects

In addition to anticancer activity, sulfonamide derivatives are known to possess anti-inflammatory properties. The mechanisms underlying these effects often involve the modulation of inflammatory pathways and mediators.

Modulation of Inflammatory Mediators (e.g., cytokines, prostaglandins)

While direct evidence for this compound is limited, the broader class of sulfonamides has been shown to modulate the production of key inflammatory mediators. This can include the inhibition of pro-inflammatory cytokines and enzymes involved in the synthesis of prostaglandins, such as cyclooxygenases (COXs). The structural features of this compound are consistent with those of other compounds that exhibit anti-inflammatory activity through these pathways.

In Vitro Immunomodulatory Assays

Specific data from in vitro immunomodulatory assays for this compound are not currently available in the scientific literature. Such assays would be crucial to determine its effects on immune cell function, such as lymphocyte proliferation, phagocytosis, and the release of inflammatory mediators from immune cells. Future research in this area would be valuable to fully characterize the immunomodulatory potential of this compound.

Antioxidant Activities and Redox Modulation

The potential for this compound to act as an antioxidant or to modulate cellular redox states has not been experimentally determined. The following sections outline the standard assays used to investigate such properties, for which no data specific to this compound has been reported.

Radical Scavenging Assays

Radical scavenging assays are fundamental in determining the antioxidant capacity of a compound by measuring its ability to neutralize various free radicals. Commonly employed assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), nitric oxide, and hydroxyl radical scavenging assays.

Despite the recognized antioxidant potential of various sulfonamide and methoxyphenyl derivatives, no studies were identified that have subjected this compound to these specific radical scavenging tests. nih.govnih.govmdpi.com Therefore, its efficacy in scavenging these reactive species remains uncharacterized.

Effects on Oxidative Stress Markers

The impact of a compound on oxidative stress within a biological system is often evaluated by measuring its effect on established biomarkers. These markers can include lipid peroxidation products, such as malondialdehyde (MDA), and the intracellular levels of reactive oxygen species (ROS).

Currently, there is no published research detailing the effects of this compound on any markers of oxidative stress. nih.gov Consequently, its ability to mitigate or exacerbate cellular oxidative damage is unknown.

Other Biological Activities and Phenotypic Screening

Beyond antioxidant activity, chemical compounds are often assessed for a broader range of biological effects through various in vitro and in vivo assays, including phenotypic screening. This approach allows for the identification of compounds that induce a particular biological response without a preconceived target. The general class of sulfonamides has been shown to possess a wide array of biological activities, including antibacterial, and anticancer properties. nih.govnih.gov

However, a comprehensive investigation into other potential biological activities of this compound has not been reported. Phenotypic screening data, which could reveal unexpected therapeutic potential or other cellular effects, is not available for this specific compound.

Advanced Research Methodologies and Techniques Employed

Spectroscopic Analysis for Structural Confirmation and Interaction Studies

Spectroscopic methods are fundamental to confirming the chemical structure of a synthesized compound like 4-methoxy-N-(4-nitrophenyl)benzenesulfonamide and studying its interactions with other molecules. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of an organic compound. By observing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : For this compound, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The aromatic protons on the 4-methoxyphenyl (B3050149) and 4-nitrophenyl rings would appear as doublets or complex multiplets in the aromatic region (typically 6.5-8.5 ppm). The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, likely around 3.8-4.0 ppm. The sulfonamide proton (N-H) would present as a broad singlet, the chemical shift of which can be highly variable.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. This would allow for the definitive counting of all carbon environments, including the quaternary carbons of the aromatic rings and the carbon attached to the sulfur atom.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes.

| Hypothetical ¹H NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~8.3 | Aromatic (doublet, 2H, ortho to NO₂) |

| ~7.9 | Aromatic (doublet, 2H, ortho to SO₂) |

| ~7.4 | Aromatic (doublet, 2H, meta to NO₂) |

| ~7.0 | Aromatic (doublet, 2H, meta to SO₂) |

| ~3.9 | Methoxy (singlet, 3H) |

| Hypothetical ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| > 160 | Aromatic (C-OMe) |

| 120-150 | Aromatic (various) |

| ~56 | Methoxy (-OCH₃) |

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound, confirming its elemental composition, and can also provide structural information through fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₂N₂O₅S), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight of 308.0467 g/mol . Analysis of the fragmentation pattern could reveal the cleavage of the S-N bond or the loss of the nitro or methoxy groups, further corroborating the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational bands expected for this compound would include strong absorptions corresponding to the S=O stretching of the sulfonamide group (typically two bands around 1350 cm⁻¹ and 1160 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and strong bands for the nitro group (NO₂) asymmetric and symmetric stretching (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. The presence of two aromatic rings with chromophoric groups (nitro and methoxy) would result in characteristic absorption maxima (λₘₐₓ) in the UV region, likely between 200 and 400 nm.

X-ray Crystallography for Ligand-Target Complex Resolution

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If single crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously confirm the molecular geometry and reveal how the molecules pack together in the solid state, including any intermolecular interactions like hydrogen bonding involving the sulfonamide N-H and the sulfonyl or nitro oxygens. While crystal structures for closely related isomers have been reported mdpi.com, no such data is available for the title compound.

| Hypothetical Crystallographic Data | |

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| β (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Advanced Microscopy Techniques in Cellular Studies

Should this compound be investigated for biological activity, advanced microscopy techniques would be essential for visualizing its effects at a cellular level. Techniques like fluorescence confocal microscopy could be used to track the compound's localization within cells, provided it possesses intrinsic fluorescence or is tagged with a fluorescent dye. High-content screening (HCS), which combines automated microscopy with image analysis, could be used to assess cellular responses, such as changes in morphology, protein expression, or cell viability across thousands of cells treated with the compound. No studies of this nature have been published for this specific molecule.

High-Throughput Screening (HTS) in Drug Discovery Pipelines

High-Throughput Screening (HTS) is a key process in modern drug discovery that involves the automated testing of large numbers of chemical compounds against a specific biological target. An HTS campaign would allow for the rapid evaluation of this compound, as part of a larger chemical library, for its potential to inhibit a particular enzyme or receptor. The process utilizes robotic automation and sensitive detection methods (e.g., fluorescence, luminescence) to generate data on the activity of each compound. Positive "hits" from the initial screen are then subjected to further validation and optimization. There is currently no published information indicating that this compound has been included in or identified as a hit from any HTS campaigns.

In Silico Approaches for Compound Design and Target Prediction

Information regarding the use of in silico approaches for the design and target prediction specifically for this compound is not available in the reviewed scientific literature.

Virtual Screening Techniques

No published research could be found that details the use of virtual screening techniques, such as ligand-based or structure-based screening, to identify or optimize this compound or to predict its biological targets.

Molecular Dynamics Simulations

There are no available studies that have employed molecular dynamics simulations to investigate the conformational dynamics, binding stability, or interaction mechanisms of this compound with any biological target.

Future Directions and Translational Research Perspectives Non Clinical

Exploration of Novel Therapeutic Avenues based on Mechanistic Insights

While the specific mechanism of action for 4-methoxy-N-(4-nitrophenyl)benzenesulfonamide is not yet fully elucidated, the benzenesulfonamide (B165840) scaffold is a well-established pharmacophore, most notably as an inhibitor of carbonic anhydrases (CAs). tandfonline.comtandfonline.comacs.orgnih.govnih.govnih.gov Many benzenesulfonamide derivatives have been investigated for their anticancer and anticonvulsant properties, which are often linked to their inhibition of specific CA isoforms, such as CA IX in hypoxic tumors. nih.govrsc.org

Future research should, therefore, focus on characterizing the inhibitory profile of this compound against a panel of human CA isoforms. Should the compound exhibit potent and selective inhibition of a disease-relevant isoform, this would open up avenues for its investigation in non-clinical models of cancer, epilepsy, or glaucoma. nih.gov Beyond carbonic anhydrase inhibition, other potential mechanisms of action for sulfonamide derivatives have been reported, including the inhibition of kinases, protein-protein interactions, and effects on microbial pathways. mdpi.comnih.govnih.gov A comprehensive screening of this compound against a broad range of biological targets could uncover novel therapeutic opportunities.

Development of Next-Generation Benzenesulfonamide Derivatives with Enhanced Research Utility

Building upon the structural framework of this compound, the design and synthesis of next-generation derivatives can lead to compounds with enhanced research utility. The "tail approach" is a well-established strategy in the design of benzenesulfonamide-based inhibitors, where modifications to the molecule's periphery can significantly impact isoform selectivity and pharmacokinetic properties. nih.govnih.gov By systematically altering the substituents on the phenyl rings of this compound, it is possible to develop derivatives with improved affinity and selectivity for specific biological targets.

For instance, the introduction of different functional groups could modulate the compound's solubility, cell permeability, and metabolic stability, making the resulting molecules more suitable for in vitro and in vivo studies. The synthesis of indole-based benzenesulfonamides has led to potent and selective inhibitors of human carbonic anhydrase II. mdpi.com Similarly, the development of tryptanthrin (B1681603) derivatives with benzenesulfonamide substituents has yielded multi-target-directed ligands for potential Alzheimer's disease treatment. nih.gov These examples highlight the versatility of the benzenesulfonamide scaffold and provide a strong rationale for the further chemical exploration of this compound.

Table 1: Investigated Benzenesulfonamide Derivatives and their Primary Research Focus

| Derivative Class | Primary Research Focus | Key Findings |

| Thiazolidinone-containing benzenesulfonamides | Carbonic anhydrase inhibition | Potent inhibition of hCA II and IX, comparable to positive controls. nih.gov |

| Indole-based benzenesulfonamides | Selective carbonic anhydrase inhibition | Identification of a highly potent and selective hCA II inhibitor. mdpi.com |

| Benzoylthioureido benzenesulfonamides | Broad-spectrum carbonic anhydrase inhibition | Potent inhibitory activity against hCA I, II, IX, and XII. tandfonline.com |

| Tryptanthrin-benzenesulfonamide hybrids | Multi-target ligands for Alzheimer's disease | Good cholinesterase inhibitory activity and neuroprotective properties. nih.gov |

Integration with Systems Biology and Network Pharmacology Approaches

To gain a more holistic understanding of the biological effects of this compound and its derivatives, integration with systems biology and network pharmacology is a promising future direction. These computational approaches can help predict potential protein targets, signaling pathways, and biological processes that are modulated by the compound. By analyzing the chemical structure of this compound, it is possible to generate in silico predictions of its bioactivity profile, which can then be validated experimentally. nih.gov

Network pharmacology can be employed to construct interaction networks between the compound, its potential targets, and associated diseases. This can help to identify key nodes and pathways that are central to the compound's mechanism of action and may reveal unexpected therapeutic applications. Such computational studies have been successfully applied to other benzenesulfonamide derivatives to elucidate their mechanisms of action in complex diseases. nih.gov This in silico approach can guide the design of more focused and efficient preclinical studies.

Potential for Combination Studies with Other Investigational Agents

In many therapeutic areas, particularly oncology, combination therapies are becoming the standard of care. Benzenesulfonamide derivatives, especially those targeting carbonic anhydrase IX, have been explored in combination with standard anticancer drugs. researchgate.netmdpi.com The rationale behind such combinations is often to target complementary pathways or to overcome drug resistance.

Future non-clinical research could investigate the potential synergistic or additive effects of this compound when combined with other investigational agents. For example, if the compound is found to be a potent CA IX inhibitor, it could be tested in combination with cytotoxic chemotherapies in cancer cell lines and animal models. rsc.org The combination of sulfonamides with metal chelators has also been explored as a multimodal anticancer strategy. nih.gov Such studies could reveal novel therapeutic strategies and expand the potential utility of this compound in a translational research setting.

Q & A

Q. What are the standard methods for synthesizing 4-methoxy-N-(4-nitrophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-methoxybenzenesulfonyl chloride with 4-nitroaniline under basic conditions. Key steps include:

- Reagents : Use sodium hydroxide or potassium carbonate to deprotonate the amine and facilitate nucleophilic substitution .

- Solvents : Dichloromethane or dimethylformamide (DMF) are optimal for dissolving reactants and controlling reaction rates .

- Temperature : Maintain 0–5°C during initial mixing to minimize side reactions, then warm to room temperature for completion .

- Purification : Recrystallization from ethanol or acetone yields high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- NMR : Use - and -NMR to confirm aromatic proton environments and sulfonamide group connectivity. For example, the methoxy group ( ~3.8 ppm) and nitro group ( ~8.2 ppm) provide distinct signals .

- IR Spectroscopy : Identify sulfonamide S=O stretching (~1350 cm) and nitro N=O stretching (~1520 cm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 353.06) and fragmentation patterns .

Q. What are the recommended purification protocols to achieve high purity for pharmacological assays?

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (1:3 to 1:1) to separate unreacted precursors .

- Recrystallization : Ethanol is preferred due to the compound’s moderate solubility at elevated temperatures .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) ensure >98% purity for bioactivity studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Dose-Response Analysis : Perform IC assays under standardized conditions (e.g., pH 7.4, 37°C) to compare cytotoxicity or enzyme inhibition .

- Control Experiments : Test against known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay specificity .

- Meta-Analysis : Cross-reference structural analogs (e.g., 4-methyl or 4-fluoro derivatives) to identify substituent effects on activity .

Q. What strategies are used to elucidate the enzyme inhibition mechanisms of sulfonamide derivatives?

- Competitive Inhibition Assays : Measure values using Lineweaver-Burk plots with varying substrate concentrations .

- X-ray Crystallography : Resolve enzyme-ligand co-crystal structures to identify hydrogen bonding (e.g., sulfonamide NH to active-site Zn) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish enthalpic vs. entropic contributions .

Q. How can computational methods predict interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina to model binding poses in carbonic anhydrase IX (PDB: 3IAI). Focus on sulfonamide interactions with Thr199 and Glu106 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR Models : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with inhibitory potency using CoMFA .

Q. What approaches are effective in determining the compound’s stability under various pH and temperature conditions?

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate at 1M HCl/NaOH (40°C, 24h) and monitor degradation via HPLC .

- Oxidative Stress : Treat with 3% HO to assess sulfonamide and nitro group stability .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .

Q. How do structural modifications to the sulfonamide core impact pharmacological activity?

- Substituent Effects :

- Hybrid Derivatives : Conjugation with triazole or pyrimidine rings (e.g., ) can amplify anti-cancer activity via dual-target inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.